molecular formula C9H11NO2S B8465144 1-[(Ethylsulfanyl)methyl]-2-nitrobenzene

1-[(Ethylsulfanyl)methyl]-2-nitrobenzene

Cat. No.: B8465144
M. Wt: 197.26 g/mol
InChI Key: PDBNJEIBJRKTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Ethylsulfanyl)methyl]-2-nitrobenzene is an aromatic compound featuring a nitro group at the ortho position and an ethylsulfanylmethyl substituent. The ethylsulfanylmethyl group consists of a methylene (-CH2-) spacer linked to an ethylthioether (-S-C2H5). This structural arrangement imparts unique electronic and steric properties:

  • Electronic Effects: The nitro group is strongly electron-withdrawing, while the ethylsulfanyl moiety exhibits moderate electron-donating character via sulfur’s lone pairs. The methylene spacer reduces direct conjugation between the sulfur and the aromatic ring, differentiating it from derivatives with direct sulfur attachment (e.g., 1-(ethylsulfanyl)-2-nitrobenzene) .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

1-(ethylsulfanylmethyl)-2-nitrobenzene

InChI

InChI=1S/C9H11NO2S/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3

InChI Key

PDBNJEIBJRKTFT-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Electronic Effects and Reactivity

The table below summarizes key structural and reactivity differences between 1-[(Ethylsulfanyl)methyl]-2-nitrobenzene and related compounds:

Compound Name Substituent Electronic Effect Key Reactivity/Properties References
This compound Ethylsulfanylmethyl (thioether) Moderate electron-donating Potential for oxidation to sulfoxide/sulfone; may influence regioselectivity in hydrosilylation
1-(Hept-1-ynyl)-2-nitrobenzene Hept-1-ynyl (alkyne) Electron-withdrawing Undergoes PtO2-catalyzed α-selective hydrosilylation with triethylsilane
1-(2,2-Dibromovinyl)-2-nitrobenzene Dibromovinyl Strongly electron-withdrawing Debromosulfonylation with sodium sulfinates yields isatin
1-(Difluoromethyl)-2-nitrobenzene CF2H Polar, hydrogen-bond donor Forms dimeric complexes via H-bonding; bioisostere for alcohols/thiols
1-(3,3-Dichloroallyloxy)-2-nitrobenzene Dichloroallyloxy (ether) Electron-withdrawing Intramolecular C-H···Cl interactions stabilize crystal structure
1-(Ethylsulfanyl)-2-nitrobenzene Ethylsulfanyl (direct) Stronger electron-donating Direct sulfur conjugation enhances ring activation compared to methylene-spaced analogs
1-Chloromethylsulfinyl-2-nitrobenzene Sulfinyl (-SO-) Electron-withdrawing Higher polarity and nucleophilic reactivity than thioethers
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene Sulfonyl (-SO2-) (para-nitro) Strongly electron-withdrawing Bioactive applications due to sulfonyl’s bioisosteric properties

Detailed Comparative Analysis

Hydrosilylation Reactivity
  • Alkyne vs. Thioether Substituents : 1-(Hept-1-ynyl)-2-nitrobenzene undergoes regioselective α-hydrosilylation with PtO2/triethylsilane, attributed to alkyne-induced electronic polarization . In contrast, the ethylsulfanylmethyl group in the target compound may direct reactivity differently due to sulfur’s electron-donating nature, though specific data are absent in the evidence.
Oxidation and Functionalization
  • Thioether vs. Sulfonyl/Sulfinyl : The ethylsulfanylmethyl group can oxidize to sulfoxide (-SO-) or sulfonyl (-SO2-) derivatives, altering electronic properties. For example, 1-Chloromethylsulfinyl-2-nitrobenzene (sulfinyl) exhibits higher polarity and nucleophilic susceptibility than the thioether analog . Sulfonyl derivatives (e.g., 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene) are strongly electron-withdrawing and prevalent in bioactive molecules .
Crystal Packing and Solubility
  • Intramolecular Interactions: 1-(3,3-Dichloroallyloxy)-2-nitrobenzene exhibits intramolecular C-H···Cl contacts (2.70 Å), influencing crystal stability .
Bioisosteric Potential
  • CF2H vs. Thioether: 1-(Difluoromethyl)-2-nitrobenzene’s CF2H group acts as a hydrogen bond donor, mimicking -OH or -SH groups in drug design . The ethylsulfanylmethyl group lacks H-bond donor capacity but could serve as a lipophilic moiety in prodrugs or agrochemicals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.